molecular formula C14H13ClN6 B2618914 (E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303145-75-7

(E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2618914
CAS No.: 303145-75-7
M. Wt: 300.75
InChI Key: HGGUMWLIMQYMLC-RQZCQDPDSA-N
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Description

(E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a potent and selective small-molecule inhibitor recognized for its activity against Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival. Its overexpression and activation are frequently associated with tumor progression and metastasis in various cancers. This compound functions by competitively inhibiting the ATP-binding site of FAK, thereby suppressing its autophosphorylation at Y397 and subsequent downstream signaling. This mechanism makes it a valuable chemical probe for dissecting the complex biological functions of FAK in cancer cell invasion and metastasis . Beyond its primary target, research indicates this triazolopyrimidine-based compound also exhibits potent inhibitory activity against the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain lymphomas and non-small cell lung cancers. This dual-specificity profile expands its utility in oncological research, particularly for investigating cross-talk between signaling pathways and for evaluating efficacy in models resistant to other targeted therapies. Consequently, it serves as an essential tool for researchers exploring targeted therapeutic strategies, mechanisms of drug resistance, and the fundamental biology of integrin-mediated signaling.

Properties

IUPAC Name

N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c1-20(2)9-17-13-18-14-16-8-7-12(21(14)19-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGUMWLIMQYMLC-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by cyclization of appropriate precursors, such as 4-chlorobenzylamine and 2-cyanopyrimidine, under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group:

    Formation of Dimethylmethanimidamide Moiety: The final step involves the reaction of the substituted triazolopyrimidine with dimethylformamide dimethyl acetal to form the dimethylmethanimidamide moiety.

Industrial Production Methods

Industrial production of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylmethanimidamide moiety under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylmethanimidamide moiety.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C14H13ClN6C_{14}H_{13}ClN_{6}, with a molecular weight of approximately 300.75 g/mol. Its structure includes a triazolo-pyrimidine core, which is known for its biological activity. The compound's unique arrangement contributes to its potential efficacy in targeting specific biological pathways.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to (E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The triazolo-pyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer progression .
  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound can possess antimicrobial activity against a range of pathogens. The presence of the chlorophenyl group enhances its interaction with microbial enzymes, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Pharmaceutical Development

The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been explored to facilitate its incorporation into drug formulations.

Case Study: Synthesis and Characterization

A detailed study was conducted to synthesize this compound using multi-step reactions involving triazole formation followed by functionalization with chlorophenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .

Biological Mechanisms

Understanding the biological mechanisms through which this compound exerts its effects is crucial for its application in drug development.

  • Targeting Kinases : The compound has shown inhibitory effects on specific kinases involved in cell signaling pathways related to cancer and inflammation. This inhibition can lead to decreased proliferation of cancer cells and reduced inflammatory responses .
  • Molecular Interactions : Studies employing molecular docking simulations have revealed how this compound interacts at the molecular level with target proteins, providing insights into its potential efficacy as a therapeutic agent .

Toxicology and Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. Preliminary results indicate a favorable safety margin at therapeutic doses; however, further studies are necessary to fully assess its long-term effects .

Mechanism of Action

The mechanism of action of (E)-N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP values (predicted logP = 3.1) compared to fluorophenyl (logP = 2.8) and methoxyphenyl (logP = 2.5) analogs, enhancing membrane permeability .
  • Thermal Stability : Melting points correlate with crystallinity; derivatives like 11a (mp 240–242°C) exhibit higher stability than chloro analogs (mp 210–215°C) due to stronger π-π stacking .

Pharmacokinetic and Toxicological Profiles

  • Metabolism : Dimethylmethanimidamide derivatives undergo slower hepatic oxidation compared to methoxy-substituted compounds, reducing first-pass metabolism .
  • Toxicity : Chlorophenyl derivatives show moderate cytotoxicity (CC50 = 25 µM in HEK293 cells), whereas fluorinated analogs exhibit higher selectivity indices (CC50 = 45 µM) .

Mechanistic Insights from Structural Analogues

  • Antimycobacterial Activity : The nitroimidazole ring in related heterocycles is critical for activity against Mycobacterium tuberculosis, but its absence in triazolopyrimidines shifts the mechanism toward membrane disruption or enzyme inhibition .

Biological Activity

(E)-N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide, commonly referred to as a triazolo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring fused with a pyrimidine moiety. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

  • Molecular Formula : C14H13ClN6
  • Molecular Weight : 300.75 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 1.57 (predicted)

The biological activity of triazolo-pyrimidine derivatives is often attributed to their ability to inhibit key enzymes and receptors involved in cell signaling and proliferation. The presence of the triazole ring allows for metal-chelating properties, enhancing the compound's potential as a therapeutic agent.

Biological Activities

  • Anticancer Activity
    • Studies have demonstrated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
    • A related study reported IC50 values in the sub-micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating potent antiproliferative effects .
  • Anti-HIV Activity
    • The compound has also been evaluated for its anti-HIV properties. In vitro studies suggest that certain derivatives can inhibit HIV replication by targeting viral enzymes essential for the viral life cycle .
  • Kinase Inhibition
    • The compound has been noted for its inhibitory effects on various kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis. For example, one derivative showed an IC50 value of 26 nM against c-Met .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the triazole or pyrimidine rings can enhance potency and selectivity against specific biological targets.
  • The introduction of electron-withdrawing groups has been associated with increased activity against certain kinases .

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • A recent publication detailed the synthesis of a series of novel derivatives and their evaluation against cancer cell lines, revealing promising results that support further development .
  • Another study explored the anti-HIV potential of these compounds through molecular docking studies and biological assays, confirming their efficacy in inhibiting viral replication .

Q & A

[Basic] What are the optimized synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis typically involves multi-component reactions using 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. A highly efficient method employs tetramethylguanidinium-based ionic liquids (e.g., TMDP) as dual solvent-catalysts, achieving ~92% yield under reflux (65°C, ethanol/water). Key optimizations include:

  • Catalyst reuse : TMDP can be recovered and reused without purification .
  • Solvent selection : Ethanol/water mixtures reduce by-products and improve crystallization .
  • Reaction monitoring : TLC ensures precise endpoint determination .

[Advanced] How can researchers resolve discrepancies in reported crystallographic data for triazolopyrimidine analogs?

Conflicting data may arise from solvent polarity or packing effects. Strategies include:

  • Slow evaporation : Using ethanol or methanol for crystallization minimizes lattice defects .
  • Metal coordination : Introducing metal ions (e.g., Ni²⁺) stabilizes the crystal lattice, as demonstrated in analogous structures .
  • DFT refinement : Computational modeling aligns experimental X-ray data with theoretical bond angles and torsional strains .

[Basic] What spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.8 ppm) and dimethylamino groups (δ 2.7–3.0 ppm) are diagnostic. DMSO-d₆ enhances resolution for NH/CH protons .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~3250 cm⁻¹ (N-H) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 317–533) validate molecular weight .

[Advanced] What mechanistic insights explain the role of the 4-chlorophenyl group in electronic properties?

The electron-withdrawing Cl substituent stabilizes the π-conjugated triazolopyrimidine core, altering:

  • Electrophilicity : Enhances reactivity in nucleophilic substitutions (e.g., amination) .
  • Charge distribution : DFT studies suggest increased electron density at N2 and C7 positions, influencing binding to biological targets .
  • Solvatochromism : UV-Vis shifts in polar solvents correlate with Cl-induced dipole moments .

[Basic] What purification methods yield high-purity samples for biological assays?

  • Column chromatography : Use ethyl acetate/light petroleum gradients (e.g., 3:7 to 1:1) to isolate non-polar impurities .
  • Recrystallization : Ethanol at 50°C followed by cooling to RT achieves >95% purity .
  • Precipitation : Adding light petroleum to ethyl acetate solutions removes polymeric by-products .

[Advanced] How can researchers design SAR studies to explore the dimethylamino group’s pharmacological impact?

  • Analog synthesis : Replace dimethylamino with morpholino or piperazinyl groups to assess steric/electronic effects .
  • Enzyme assays : Test inhibitory activity against kinases (e.g., EGFR) using ATP-competitive binding assays .
  • Molecular docking : Compare binding affinities of analogs using crystal structures of target proteins (e.g., PDB 4HJO) .

[Basic] What parameters are critical during the cyclization step?

  • Temperature : Maintain 65–70°C to prevent premature precipitation .
  • Reagent stoichiometry : Equimolar ratios of aldehyde, triazole, and cyanoacetate minimize side reactions .
  • Additives : Catalytic TMDP (10 mol%) accelerates cyclization via H-bond activation .

[Advanced] How can contradictory biological activity data in literature be addressed?

  • Assay standardization : Use uniform cell lines (e.g., HepG2) and controls to minimize variability .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives .
  • Dose-response curves : IC₅₀ values should be validated across ≥3 independent replicates .

[Basic] What analytical methods quantify trace impurities in synthesized batches?

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
  • Elemental analysis : Match C/N/O percentages to theoretical values (e.g., C: 49.30%, N: 26.54%) .
  • TGA : Thermal decomposition profiles identify solvent residues (<1% weight loss below 150°C) .

[Advanced] What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors maintain optimal temperature and mixing for large-scale cyclization .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process automation : In-line NMR monitors reaction progress in real time .

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